4-(3,4-Dichlorophenyl)-1-tetralone
Overview
Description
Synthesis Analysis
The synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone involves key intermediates and processes that are crucial for the production of sertraline hydrochloride, a prominent antidepressant. A notable method includes the condensation reaction between sertraline tetralone and monomethylamine in ethanol, without the need for classical dehydrating agents, which simplifies the process and reduces hazardous byproducts (Taber, Pfisterer, & Colberg, 2004).
Molecular Structure Analysis
The molecular structure of 4-(3,4-Dichlorophenyl)-1-tetralone is characterized by its crystallization in the monoclinic class with specific cell parameters. This detailed structural information is vital for understanding its chemical behavior and reactivity (Sarala et al., 2006).
Chemical Reactions and Properties
4-(3,4-Dichlorophenyl)-1-tetralone participates in various chemical reactions, serving as an intermediate for the synthesis of compounds like sertraline. Its chemical properties, including reactivity with monomethylamine and its role in condensation reactions, highlight its importance in pharmaceutical synthesis (Taber, Pfisterer, & Colberg, 2004).
Physical Properties Analysis
The solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in various organic solvents has been extensively studied, providing essential data for its purification and production processes. These solubility studies in solvents like methanol, ethanol, and acetone under different temperatures offer crucial insights for its handling and application in industrial processes (Li, Li, & Wang, 2007).
Chemical Properties Analysis
The chemical properties of 4-(3,4-Dichlorophenyl)-1-tetralone, including its reactivity and role as an intermediate in pharmaceutical synthesis, are foundational for the development of therapeutics. Its interactions, solubility characteristics, and participation in chemical reactions underpin its utility in the synthesis of complex molecules, such as sertraline hydrochloride (Taber, Pfisterer, & Colberg, 2004).
Scientific Research Applications
Synthesis of Sertraline : It serves as a key intermediate in the synthesis of sertraline, a medication used for treating depression. The crystal structure of this compound reveals its role in sertraline's synthesis and pharmacological effects (Sarala et al., 2006).
Antidopaminergic Activity : Derivatives like 3-(aminomethyl)tetralones exhibit potent antidopaminergic activity, useful in researching compounds without cataleptogenic activity (Cortizo et al., 1991).
Treatment of Cutaneous Leishmaniasis : A tetralone isolated from Ampelocera edentula stem bark, related to 4-(3,4-Dichlorophenyl)-1-tetralone, shows potential in treating New World cutaneous leishmaniasis (Fournet et al., 1994).
Solubility Studies : The solubility of this compound in various organic solvents is well-researched, providing essential data for its purification processes (Li et al., 2007).
Stereoselective Synthesis Processes : Large-scale stereoselective processes have been developed for synthesizing derivatives of this compound, yielding high chemical and stereochemical purity, significant for pharmaceutical applications (Han et al., 2007).
Antiestrogenic Activity : Some derivatives demonstrate potent antiestrogenic activity, surpassing even estradiol, indicating potential applications in hormonal therapies (Jones et al., 1979).
Friedel-Crafts Reaction Applications : This compound is utilized in the synthesis of 4-phenyltetralone derivatives through Friedel-Crafts reactions, crucial for pharmacochemical intermediates (Kwon & Park, 2000).
Anti-tubercular Agents : Compounds in Ammannia baccifera, related to tetralones, exhibit significant anti-tubercular activity against Mycobacterium tuberculosis (Upadhyay et al., 2012).
Condensation Reactions : Naphthalenediols can react with o-dichlorobenzene to produce valuable pharmacochemical intermediates, including 4-(3,4-dichlorophenyl)-1-tetralone (Koltunov et al., 2012).
Industrial Synthesis of Pharmaceuticals : Novel industrial synthesis methods have been developed for sertraline hydrochloride using this compound, improving yield, environmental safety, and purity, suitable for pharmaceutical ingredients (Vukics et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208705 | |
Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1-tetralone | |
CAS RN |
79560-19-3 | |
Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79560-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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